D,L-threo-Droxidopa-13C2,15N Hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

D,L-threo-Droxidopa-13C2,15N Hydrochloride is a stable isotope labeled form of Droxidopa . It’s a synthetic amino acid precursor that is converted to norepinephrine in the body . Norepinephrine is a neurotransmitter that plays a key role in regulating blood pressure and heart rate . This compound is used in clinical research to study the pharmacokinetics and pharmacodynamics of Droxidopa . It’s also used as a reference standard in analytical chemistry, particularly in mass spectrometry-based methods for quantifying Droxidopa in biological samples .

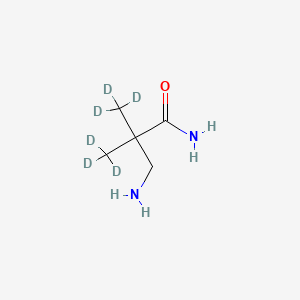

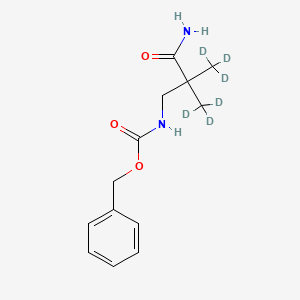

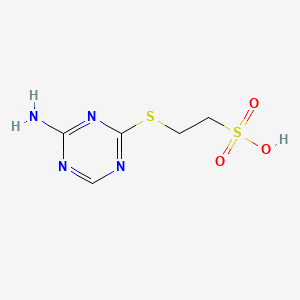

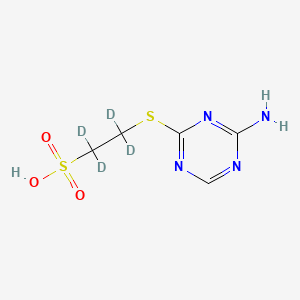

Molecular Structure Analysis

The molecular formula of D,L-threo-Droxidopa-13C2,15N Hydrochloride is C9H11D2C15NHNO4.HCl . Its molecular weight is 322.7 g/mol . The compound is a white to off-white powder .Physical And Chemical Properties Analysis

D,L-threo-Droxidopa-13C2,15N Hydrochloride is a white to off-white powder . It is soluble in water and ethanol . It should be stored in a cool, dry place away from light and moisture .Aplicaciones Científicas De Investigación

Pharmaceutical Reference Standards

“D,L-threo-Droxidopa-13C2,15N Hydrochloride” is used as a reference standard in pharmaceutical testing . Reference standards are used to ensure the identity, strength, quality, and purity of products, such as drugs and the components used to manufacture them.

Proteomics Research

This compound is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. Proteins are vital parts of living organisms, as they are the main components of the physiological metabolic pathways of cells.

Chemical Identification and Quantification

“D,L-threo-Droxidopa-13C2,15N Hydrochloride” labeled with stable isotopes can be used for chemical identification, qualitative and quantitative detection . This can be particularly useful in fields like analytical chemistry and environmental science.

Environmental Pollutant Standards

Stable isotope-labeled compounds like “D,L-threo-Droxidopa-13C2,15N Hydrochloride” are used as environmental pollutant standards for the detection of pollutants in air, water, soil, sediment, and food . These standards can help in monitoring and controlling environmental pollution.

Mecanismo De Acción

Target of Action

D,L-threo-Droxidopa-13C2,15N Hydrochloride, also known as Droxidopa, is a synthetic amino acid precursor . The primary target of Droxidopa is the neurotransmitter norepinephrine . Norepinephrine plays a crucial role in the body’s fight or flight response by increasing heart rate, triggering the release of glucose from energy stores, and increasing blood flow to skeletal muscle .

Mode of Action

Droxidopa is capable of crossing the protective blood-brain barrier . Once inside the brain, it is converted to norepinephrine via decarboxylation by L-aromatic-amino-acid decarboxylase . Norepinephrine then acts at alpha-adrenergic receptors as a vasoconstrictor and at beta-adrenergic receptors as a heart stimulator and artery dilator .

Pharmacokinetics

The pharmacokinetics of Droxidopa involves its absorption, distribution, metabolism, and excretion (ADME). As a stable isotope-labeled compound, Droxidopa can be precisely tracked and quantified in metabolic pathways .

Result of Action

The action of Droxidopa results in the increased supply of norepinephrine in patients with neurogenic orthostatic hypotension (NOH), thereby improving orthostatic blood pressure and alleviating associated symptoms of lightheadedness, dizziness, blurred vision, and syncope through the induction of tachycardia (increased heart rate) and hypertension .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Droxidopa. For instance, the use of stable isotope-labeled compounds like Droxidopa can help to accurately control concentration and exposure time in cell culture or enzyme reactions, which is beneficial for studying metabolic reactions and enzyme activity . Furthermore, directly using compounds labeled with stable isotopes at specific locations in the human body or animal models can help validate drug mechanisms and assess unexpected side effects, improving the accuracy and efficiency of clinical research .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway of D,L-threo-Droxidopa-13C2,15N Hydrochloride involves the incorporation of 13C2 and 15N isotopes into the molecule. This can be achieved by using labeled starting materials in the synthesis process. The synthesis pathway involves several steps, including protection of functional groups, coupling reactions, and deprotection steps.", "Starting Materials": [ "L-Tyrosine-13C2,15N", "Benzyl Chloride", "Sodium Hydroxide", "Diethyl Ether", "Hydrochloric Acid" ], "Reaction": [ "Protection of the carboxylic acid group of L-Tyrosine-13C2,15N with a benzyl group using benzyl chloride and sodium hydroxide in diethyl ether solvent to obtain benzyl-L-tyrosine-13C2,15N", "Reduction of the benzyl protected group to obtain benzyl-L-threo-Droxidopa-13C2,15N using sodium borohydride in methanol solvent", "Deprotection of the hydroxyl group using hydrochloric acid in methanol solvent to obtain D,L-threo-Droxidopa-13C2,15N Hydrochloride" ] } | |

Número CAS |

1329556-63-9 |

Nombre del producto |

D,L-threo-Droxidopa-13C2,15N Hydrochloride |

Fórmula molecular |

C9H12ClNO5 |

Peso molecular |

252.625 |

Nombre IUPAC |

(2S,3R)-2-azanyl-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid;hydrochloride |

InChI |

InChI=1S/C9H11NO5.ClH/c10-7(9(14)15)8(13)4-1-2-5(11)6(12)3-4;/h1-3,7-8,11-13H,10H2,(H,14,15);1H/t7-,8+;/m0./s1/i7+1,9+1,10+1; |

Clave InChI |

FFEWFMCABUNGJJ-OPABSIBTSA-N |

SMILES |

C1=CC(=C(C=C1C(C(C(=O)O)N)O)O)O.Cl |

Sinónimos |

(βS)-rel-β,3-Dihydroxy-D-tyrosine-13C2,15N Hydrochloride; DL-threo-3-(3,4-Dihydroxyphenyl)serine-13C2,15N Hydrochloride; DL-DOPS-13C2,15N; L-Threodops-13C2,15N Hydrochloride; DL-threo-3,4-Dihydroxyphenylserine-_x000B_13C2,15N Hydrochloride; DL-threo-DOPS-1 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2-Ethoxyphenoxy)methyl]-4-methylmorpholine](/img/structure/B587558.png)

![N-tert-Butyloxycarbonyl-D-erythro-sphingosine-2,3-N,O-acetonide-1-phosphate Bis[1-(2-nitrophenyl)ethyl]ester](/img/structure/B587574.png)

![1,3,6,8-Tetrahydroimidazo[4,5-e]benzimidazole-2,7-dione](/img/structure/B587578.png)

![(4S,5S)-6-(Hydroxymethyl)-3-[(2S,4S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2,4,5-triol](/img/structure/B587579.png)